Cas no 207850-67-7 (2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride)

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride is a high-purity organic compound featuring a pyridine-substituted tertiary amine structure. Its rigid, sterically hindered backbone enhances stability, making it suitable for applications in pharmaceutical synthesis and catalysis. The hydrochloride salt form improves solubility in polar solvents, facilitating handling in aqueous or protic environments. This compound is particularly valuable as an intermediate in the development of bioactive molecules, where its pyridine moiety can serve as a ligand or functional group modifier. Its well-defined structure and consistent purity ensure reliable performance in research and industrial processes, supporting precise chemical transformations.
2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride structure
207850-67-7 structure
Product name:2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride
CAS No:207850-67-7
MF:C10H17ClN2
MW:200.708381414413
MDL:MFCD22056185
CID:2194065
PubChem ID:119000512

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride
    • 1-Amino-2,2-dimethyl-1-(4-pyridyl)propane Hydrochloride
    • 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-aminehydrochloride
    • 2307773-05-1
    • SY265074
    • 207850-67-7
    • 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HCl
    • F30933
    • MFCD22056185
    • MDL: MFCD22056185
    • Inchi: 1S/C10H16N2.ClH/c1-10(2,3)9(11)8-4-6-12-7-5-8;/h4-7,9H,11H2,1-3H3;1H
    • InChI Key: CTKNVORNKUYTBN-UHFFFAOYSA-N
    • SMILES: Cl.NC(C1C=CN=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 200.1080262g/mol
  • Monoisotopic Mass: 200.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029204205-1g
2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride
207850-67-7 95%
1g
$1080.00 2023-09-02
eNovation Chemicals LLC
Y1187972-1g
1-Amino-2,2-dimethyl-1-(4-pyridyl)propane Hydrochloride
207850-67-7 95%
1g
$1650 2024-07-20
eNovation Chemicals LLC
Y1187972-1g
1-Amino-2,2-dimethyl-1-(4-pyridyl)propane Hydrochloride
207850-67-7 95%
1g
$1650 2025-02-24
eNovation Chemicals LLC
Y1187972-1g
1-Amino-2,2-dimethyl-1-(4-pyridyl)propane Hydrochloride
207850-67-7 95%
1g
$1650 2025-02-27

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride Related Literature

Additional information on 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride

Comprehensive Overview of 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride (CAS No. 207850-67-7)

2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride (CAS No. 207850-67-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, characterized by a pyridine ring and a dimethyl-substituted amine group, is widely studied for its potential applications in drug development and material science. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, owing to its stability and reactivity under controlled conditions.

In recent years, the demand for high-purity chemical intermediates like 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride has surged, driven by advancements in medicinal chemistry and biotechnology. This compound is often explored for its potential in designing small-molecule inhibitors and ligands for biological targets. Its CAS No. 207850-67-7 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. Users also commonly inquire about its synthesis methods, solubility, and storage conditions, highlighting the need for detailed technical data.

The compound’s molecular structure, featuring a pyridin-4-yl moiety, makes it a valuable scaffold for developing heterocyclic compounds, which are pivotal in modern drug discovery. Its hydrochloride salt form enhances its water solubility, a critical factor for in vitro and in vivo studies. Laboratories focusing on central nervous system (CNS) research and receptor modulation often utilize this compound due to its ability to interact with specific biological pathways. Additionally, its stability under ambient conditions makes it a practical choice for industrial-scale applications.

From an SEO perspective, keywords such as "2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride synthesis", "CAS 207850-67-7 suppliers", and "pyridine-based amine derivatives" are highly searched, indicating strong market interest. The compound’s versatility aligns with trending topics like precision medicine and green chemistry, where researchers seek sustainable and efficient synthetic routes. Its inclusion in high-throughput screening libraries further underscores its importance in drug candidate optimization.

Quality control is paramount when working with 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride, as impurities can significantly impact experimental outcomes. Reputable suppliers provide analytical certificates and NMR/HPLC data to ensure compliance with industry standards. The compound’s melting point, molecular weight, and spectroscopic properties are frequently documented to aid researchers in validating its purity. Furthermore, its compatibility with common organic solvents and reaction conditions is well-documented in peer-reviewed literature.

In conclusion, 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride (CAS No. 207850-67-7) represents a critical tool for chemists and pharmacologists exploring novel therapeutic agents. Its structural features and functional groups offer broad utility, from catalysis to bioactive molecule design. As the scientific community continues to prioritize innovative chemical entities, this compound will likely remain a focal point in both academic and industrial research.

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